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Executive Summary

Cemsidomide (formerly CFT7455) is a novel, orally bioavailable monofunctional degradation
activating compound (MonoDAC™) engineered for the targeted degradation of the lymphoid
transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins are critical for the
survival and proliferation of malignant B-cells, representing key therapeutic targets in
hematological malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma
(NHL).[1][2] Cemsidomide exhibits high-affinity binding to the E3 ubiquitin ligase substrate
receptor Cereblon (CRBN), inducing the subsequent ubiquitination and proteasomal
degradation of IKZF1 and IKZF3.[1][3] This targeted protein degradation leads to potent anti-
tumor and immunomodulatory effects.[1] Preclinical and initial clinical data have demonstrated
cemsidomide's potential as a best-in-class IKZF1/3 degrader, showing potent and durable
responses in heavily pre-treated patient populations.[1][4] This guide provides a
comprehensive overview of the pharmacodynamics of cemsidomide, detailing its mechanism
of action, quantitative preclinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

Cemsidomide functions as a "molecular glue," leveraging the ubiquitin-proteasome system to
selectively eliminate IKZF1 and IKZF3.[1] The key steps are as follows:
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High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to CRBN, a
component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2]

Neo-Substrate Recruitment: This binding event alters the conformation of the CRBN
substrate-binding pocket, creating a novel interface for the recruitment of the neo-substrates
IKZF1 and IKZF3.[3][5]

Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then
polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[1]

[5]

Downstream Effects: The degradation of these transcription factors leads to two primary anti-
cancer effects:

o Direct Tumor Cell Killing: Depletion of IKZF1 and IKZF3 in malignant B-cells induces cell
cycle arrest and apoptosis.[1][6] This is mediated by the downregulation of critical survival
factors like IRF4 and c-MYC.[7][8]

o Immunomodulation: The degradation of IKZF1/3 in immune cells, particularly T-cells,
results in their activation and proliferation, leading to an enhanced anti-tumor immune
response. This includes increased production of cytokines such as IL-2.[1][9]
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Caption: Cemsidomide (CFT7455) Mechanism of Action.
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Quantitative Pharmacodynamic Data

The pharmacodynamic profile of cemsidomide has been characterized through various in vitro
and preclinical studies, demonstrating its superior potency compared to existing
immunomodulatory drugs (IMiDs).

Table 1: Binding Affinity and Cellular Target Engagement

Assay Paramete Pomalido Referenc
Method System CFT7455 .
Type r mide e
Fluorescen - ~720 nM
Purified
Biochemic ce (~800x
o o CRBN- Kd 0.9nM [2][3]
al Binding Polarizatio less
DDB1
n potent)
Cellular 293T cells ~640 nM
Target NanoBRET expressing (~1600x
IC50 0.4 nM [8]
Engageme ™ CRBN- less
nt NanoLuc® potent)
Table 2: In Vitro IKZF1/3 Degradation
Assay . Paramete ) . Referenc
Cell Line Target CFT7455 Timepoint
Type r e
HiBiT- %
Nano-Glo® NCI-H929 ]
. tagged Degradatio >75% 1.5 hours [8]
HiBIT (MM)
IKZF1 n
% of
Western RPMI-8226 ) 4 hours
IKZF3 Vehicle 21% [8]
Blot (MM) (0.1 mg/kg)
Levels
% of
Western RPMI-8226 ) 24 hours
IKZF3 Vehicle 9.5% [8]
Blot (MM) (0.1 mg/kg)
Levels
_ %
. Patient _
Clinical PD IKZF3 Degradatio  ~100% N/A [10]
Samples
n
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Table 3: Anti-proliferative Activity in Hematological

Malignancy Cell Lines

Cell Line Number of CFT7455
. Assay Parameter . Reference
Type Cell Lines Activity
Multiple ) Sub-
CellTiter-
Myeloma Panel GI50 nanomolar [11]
Glo®
(MM) values
Potent
activity (IC50
Panel not
Non- : . :
) (including ] determined
Hodgkin's CellTiter-
CTCL, ALCL, IC50 for [3]
Lymphoma ) Glo® )
MCL, High- concentration
(NHL)
grade B-cell) s up to 100
nM in some
lines)

Detailed Experimental Protocols

Cereblon Binding Affinity (Fluorescence Polarization)

Principle: This competitive assay measures the displacement of a fluorescently labeled ligand

from CRBN by the test compound. A decrease in fluorescence polarization indicates

displacement.[1][3]

Protocol Outline:

o Reagents: Purified recombinant CRBN-DDBL1 protein, a fluorescently labeled thalidomide

analog (tracer), assay buffer.

e Incubation: Incubate a fixed concentration of CRBN-DDB1 protein with the fluorescent tracer

in the assay buffer.

e Compound Addition: Add serial dilutions of cemsidomide or a comparator compound to the

mixture.
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» Equilibration: Allow the reaction to reach equilibrium.
o Measurement: Measure the fluorescence polarization using a suitable plate reader.

e Analysis: Calculate the binding affinity (Kd) by fitting the dose-response curve to a
competitive binding model.

Cellular Target Engagement (NanoBRET™ Assay)

Principle: This is a proximity-based assay that measures protein-protein interactions in live cells
using bioluminescence resonance energy transfer (BRET). A decrease in the BRET signal
indicates that the test compound is displacing a fluorescent tracer from the target protein.[1][3]

Protocol Outline:

e Cell Culture: Co-transfect HEK293T cells with plasmids encoding CRBN fused to NanoLuc®
luciferase (the BRET donor) and a fluorescently labeled pomalidomide tracer (the BRET
acceptor).

o Compound Treatment: Seed the transfected cells into multi-well plates and treat with varying
concentrations of cemsidomide.

 Incubation: Incubate the cells at 37°C to allow for compound entry and binding.

» Signal Reading: Add the NanoBRET™ substrate and measure the BRET signal on a plate
reader capable of detecting both donor and acceptor emission wavelengths.

o Data Analysis: Determine the IC50 value from the resulting dose-response curve,
representing the concentration of cemsidomide required to displace 50% of the fluorescent
tracer.
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Caption: NanoBRET™ Assay Workflow for Cellular Target Engagement.
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IKZF1/3 Degradation Assay (Nano-Glo® HiBIT Lytic
Assay)

Principle: This lytic assay quantifies the degradation of a target protein by measuring the
luminescence of a small (11 amino acid) HiBIiT tag engineered onto the protein of interest. The
luminescence is proportional to the amount of remaining HiBiT-tagged protein.[1]

Protocol Outline:

e Cell Line Engineering: Engineer a relevant cell line (e.g., NCI-H929 myeloma cells) to
endogenously express IKZF1 or IKZF3 tagged with the HIiBiT peptide.

o Compound Treatment: Treat the engineered cells with cemsidomide at various
concentrations and for different time points.

e Cell Lysis and Detection: Add the Nano-Glo® HiBIT Lytic Reagent, which lyses the cells and
contains the LgBIT protein. LgBIT binds to the HIBIT tag to form a functional NanoLuc®
luciferase, generating a luminescent signal.

o Measurement: Measure the luminescence using a plate reader.

¢ Analysis: Calculate the percentage of protein degradation relative to vehicle-treated control
cells. Determine degradation parameters such as DC50 (concentration for 50% degradation)
and Dmax (maximum degradation).

Cell Viability Assay (CellTiter-Glo®)

Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of
metabolically active, viable cells.[1]

Protocol Outline:

e Cell Seeding: Seed hematological malignancy cell lines (e.g., MM or NHL lines) in multi-well
plates.

o Compound Treatment: Treat the cells with a dilution series of cemsidomide or a comparator
compound.
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Incubation: Incubate the plates for a specified period (e.g., 96 hours).

Reagent Addition: Add a single reagent, CellTiter-Glo®, to each well. This reagent lyses the
cells and generates a luminescent signal proportional to the amount of ATP present.

Measurement: Measure the luminescent signal on a plate reader.

Analysis: Determine the IC50 or G150 value from the dose-response curve.

Clinical Pharmacodynamics

The ongoing Phase 1/2 clinical trial (NCT04756726) is evaluating the safety, tolerability,
pharmacokinetics, and pharmacodynamics of cemsidomide in patients with
relapsed/refractory MM and NHL.[12][13] Early pharmacodynamic data from this trial have
shown deep and persistent degradation of IKZF3 (~100%) in patients receiving treatment.[10]
These on-target effects have been associated with clinical benefit, including stable disease, in
heavily pre-treated patients.[10] The clinical studies aim to establish a recommended Phase 2
dose (RP2D) that balances efficacy with manageable safety, with on-target neutropenia being a
noted adverse event due to the role of IKZF1/3 in hematopoietic stem cell differentiation.[9][10]

Conclusion

Cemsidomide (CFT7455) is a highly potent and selective degrader of IKZF1 and IKZF3 with a
well-defined pharmacodynamic profile.[1] Its high-affinity binding to Cereblon and efficient
catalytic degradation of its targets translate into potent anti-tumor activity in preclinical models
of multiple myeloma and non-Hodgkin's lymphoma, including those resistant to approved
IMiDs.[2][8] Early clinical data confirm its on-target activity in patients.[10] The potent anti-tumor
and immunomodulatory effects of cemsidomide position it as a promising therapeutic agent,
both as a monotherapy and in combination regimens, for these challenging hematological
malignancies.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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